2-(Chloromethyl)-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole
Description
Systematic Nomenclature and Structural Identification
IUPAC Nomenclature and Isomeric Considerations
The compound 2-(Chloromethyl)-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole adheres to IUPAC naming conventions for heterocyclic systems. The parent structure is a 1,3-thiazole ring, with substituents at positions 2 and 4. The chloromethyl group (-CH₂Cl) is attached to the nitrogen at position 2, while the 4-(trifluoromethyl)phenyl group is linked to the carbon at position 4.
Key Structural Features:
- Thiazole core : A five-membered aromatic ring containing nitrogen (N) and sulfur (S) at positions 1 and 3, respectively.
- Substituent positions :
- Position 2 : Chloromethyl group (-CH₂Cl).
- Position 4 : Para-substituted phenyl ring with a trifluoromethyl group (-CF₃).
Isomeric Possibilities:
The compound lacks stereoisomerism due to the absence of chiral centers. However, positional isomerism arises when substituents occupy different positions on the thiazole or phenyl rings. A notable example is 4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole (CAS 135873-35-7), where the chloromethyl and phenyl groups are transposed on the thiazole ring.
CAS Registry Number Analysis (499785-53-4 vs. 135873-35-7)
Two distinct CAS numbers correspond to positional isomers of the thiazole core:
| CAS Number | Structure | Molecular Formula | Molecular Weight |
|---|---|---|---|
| 499785-53-4 | This compound | C₁₁H₇ClF₃NS | 277.69 g/mol |
| 135873-35-7 | 4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole | C₁₁H₇ClF₃NS | 277.69 g/mol |
Key Differences :
X-ray Crystallographic Characterization of Thiazole Core
While direct crystallographic data for this compound is unavailable, insights can be inferred from related thiazole derivatives:
Typical Thiazole Crystallographic Features :
- Planar geometry : The thiazole ring is aromatic and planar, with bond lengths and angles consistent with conjugated systems.
- Substituent orientation :
- Chloromethyl group : Likely adopts a staggered conformation to minimize steric clashes with adjacent atoms.
- Trifluoromethylphenyl group : Para-substitution on the phenyl ring enhances conjugation and stability.
Hydrogen Bonding and π-π Interactions :
In analogous thiazole compounds, weak intermolecular interactions (e.g., C–H···N or π–π stacking) stabilize crystal lattices. For this compound, the trifluoromethyl group’s electron-withdrawing nature may enhance dipole moments, influencing packing arrangements.
Comparative Structural Analysis with 3-Trifluoromethylphenyl Isomer
The 3-(trifluoromethyl)phenyl isomer (CAS 886629-31-8) differs in substituent placement on the phenyl ring:
| Property | 4-Trifluoromethylphenyl Isomer (CAS 499785-53-4) | 3-Trifluoromethylphenyl Isomer (CAS 886629-31-8) |
|---|---|---|
| Phenyl substituent position | Para (position 4) | Meta (position 3) |
| Electronic effects | Enhanced resonance stabilization | Reduced conjugation due to meta positioning |
| Crystallinity | Higher likelihood of π–π stacking | Increased steric hindrance, lower crystallinity |
| Molecular weight | 277.69 g/mol | 277.69 g/mol (identical core structure) |
Key Implications :
Properties
IUPAC Name |
2-(chloromethyl)-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3NS/c12-5-10-16-9(6-17-10)7-1-3-8(4-2-7)11(13,14)15/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHFNNYKHBYRDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)CCl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383459 | |
| Record name | 2-(CHLOROMETHYL)-4-(4-(TRIFLUOROMETHYL)PHENYL)-1,3-THIAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
499785-53-4 | |
| Record name | 2-(Chloromethyl)-4-[4-(trifluoromethyl)phenyl]thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=499785-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(CHLOROMETHYL)-4-(4-(TRIFLUOROMETHYL)PHENYL)-1,3-THIAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a chloromethyl ketone with a thioamide in the presence of a base. The reaction conditions, such as temperature, solvent, and reaction time, can significantly influence the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl (-CHCl) group undergoes nucleophilic substitution under mild conditions due to its electrophilic nature. Key reactions include:
-
Bromination proceeds via an SN2 mechanism , facilitated by the strong nucleophile Br generated in situ .
-
Amination reactions are critical for generating bioactive derivatives, as seen in antibacterial studies .
Functionalization of the Thiazole Core
The thiazole ring participates in electrophilic aromatic substitution (EAS) and cross-coupling reactions, though the electron-withdrawing trifluoromethyl group directs reactivity to specific positions:
| Reaction | Conditions | Products | Key Observations |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh), NaCO, DME/HO | Biaryl derivatives at the 4-position | Limited by electron-deficient aryl ring |
| Nitration | HNO/HSO at 0°C | Nitro-substituted thiazoles (meta to CF) | Low regioselectivity due to CF |
-
Coupling reactions require optimized catalysts (e.g., Pd-based systems) to overcome the deactivating effect of the CF group .
Biological Alkylation Mechanisms
In medicinal contexts, the chloromethyl group acts as an alkylating agent , covalently modifying biological targets:
-
Derivatives of this compound show anticancer activity by disrupting tubulin dynamics, with IC values comparable to combretastatin A-4 .
Oxidation and Reduction Pathways
The chloromethyl group and thiazole ring undergo redox transformations:
| Reaction | Reagents | Products | Applications |
|---|---|---|---|
| Oxidation to Carboxylic Acid | KMnO, HO/acetone | 4-(Carboxymethyl)-thiazole derivatives | Enhanced solubility for drug delivery |
| Reduction to Methyl | LiAlH, THF | 4-Methyl-thiazole analogs | Structural simplification |
-
Oxidation products are utilized to improve pharmacokinetic properties in drug design.
Mechanistic Insights and Analytical Validation
Reactions are monitored using TLC and NMR spectroscopy to confirm product purity. For example:
-
H-NMR of brominated derivatives shows a singlet for -CHBr protons at δ 4.72 ppm .
-
IR spectra confirm functional group transformations (e.g., C-F stretches at 1056 cm) .
This compound’s versatility in synthesis and bioactivity underscores its importance in developing pharmaceuticals and agrochemicals.
Scientific Research Applications
2-(Chloromethyl)-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole exhibits notable biological activities, making it a candidate for pharmaceutical development. Some key findings include:
- Antimicrobial Activity: Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to the thiazole ring, which is known for its activity against pathogens .
- Anticancer Properties: Research has indicated that compounds with similar structures can inhibit cancer cell proliferation. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and efficacy in targeting cancer cells .
Applications in Drug Development
The unique structure of this compound allows for diverse applications in drug development:
- Lead Compound for Antibiotics: Given its antimicrobial properties, it can serve as a lead compound for developing new antibiotics. Modifications to its structure could enhance its spectrum of activity or reduce toxicity .
- Anticancer Drug Development: The compound's ability to interact with cellular pathways involved in cancer progression makes it a candidate for further investigation as an anticancer agent. Preclinical studies are necessary to evaluate its safety and efficacy in vivo .
Case Study 1: Antimicrobial Efficacy
In a study published in 2023, researchers evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The compound showed promising results against Gram-positive bacteria, indicating potential for development as a new antibiotic .
Case Study 2: Anticancer Potential
Another study focused on the anticancer potential of thiazole derivatives. The results suggested that modifications to the trifluoromethyl group could enhance the selectivity of these compounds towards cancer cells while minimizing effects on normal cells. This highlights the importance of structure-activity relationship (SAR) studies in drug development .
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. The pathways involved would vary based on the biological system and the nature of the interaction.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Core Thiazole Modifications
- However, this substitution may improve metabolic stability by blocking oxidation sites . In docking studies, the CF₃-phenyl group forms π-π interactions with aromatic residues (e.g., Trp286 in acetylcholinesterase), similar to the parent compound, suggesting retained target binding .
4-(Chloromethyl)-2-(4-ethylphenyl)-1,3-thiazole hydrochloride (CAS: 1049726-64-8):
- This modification highlights the importance of substituent size in molecular recognition .
Phenyl Ring Substituent Variations
2-(3-Bromophenyl)-4-(chloromethyl)-1,3-thiazole (CAS: 900640-85-9):
4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole (CAS: 22091-40-3):
Physicochemical Properties
Biological Activity
2-(Chloromethyl)-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole (CAS Number: 135873-35-7) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen. Its unique structure, particularly the presence of a trifluoromethyl group, enhances its reactivity and biological efficacy.
- Molecular Formula : C11H7ClF3NS
- Molecular Weight : 277.69 g/mol
- IUPAC Name : 4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole
- SMILES Notation : FC(F)(F)C1=CC=C(C=C1)C1=NC(CCl)=CS1
- InChIKey : QOWNNZROJKFRSK-UHFFFAOYSA-N
Antimicrobial Activity
Recent studies have indicated that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. The incorporation of the trifluoromethyl group has been shown to enhance the compound's potency against various bacterial strains. For instance, compounds with similar structures have demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 32 µg/mL against Gram-positive and Gram-negative bacteria .
Anticancer Potential
Thiazole derivatives have been extensively studied for their anticancer properties. The presence of electron-withdrawing groups like trifluoromethyl has been linked to increased cytotoxicity in cancer cell lines. A study reported that thiazole compounds with chloromethyl substituents showed IC50 values as low as 5 µM against certain cancer cell lines, indicating promising anticancer activity .
Enzyme Inhibition
The compound also exhibits potential as an enzyme inhibitor. Research has highlighted the structure-activity relationship (SAR) of thiazole derivatives, showing that modifications can significantly affect their inhibitory effects on enzymes such as acetylcholinesterase (AChE). Compounds with chlorinated substituents tend to show enhanced inhibitory activity compared to their non-chlorinated counterparts .
Study on Antimicrobial Efficacy
In a recent study published in MDPI, various thiazole derivatives were synthesized and tested for their antimicrobial efficacy. The study found that derivatives similar to this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with some derivatives achieving MIC values below 10 µg/mL .
Anticancer Activity Assessment
Another significant research effort focused on evaluating the anticancer properties of thiazole derivatives in vitro. The study revealed that compounds with a trifluoromethyl group displayed enhanced cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549). The most potent derivative showed an IC50 value of 3 µM, suggesting strong potential for further development as an anticancer agent .
Table 1: Biological Activities of Thiazole Derivatives
| Compound Name | Biological Activity | IC50/MIC Values |
|---|---|---|
| This compound | Antimicrobial | MIC < 10 µg/mL |
| Similar Thiazole Derivative A | Anticancer (MCF-7) | IC50 = 5 µM |
| Similar Thiazole Derivative B | AChE Inhibition | IC50 = 0.190 µM |
Table 2: Structure-Activity Relationship of Thiazole Derivatives
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(Chloromethyl)-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole?
- Methodology : The synthesis involves multi-step reactions, typically starting with the condensation of substituted benzaldehydes with thioamides. For example, thiazole derivatives are synthesized via cyclization of α-haloketones with thioureas or via Hantzsch thiazole synthesis. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, PEG-400) enhance reaction efficiency .
- Catalysts : Heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) under reflux (70–80°C) improve yields .
- Purification : Recrystallization in aqueous acetic acid or column chromatography ensures purity .
Q. How is the structural characterization of this compound performed?
- Analytical techniques :
- X-ray crystallography : Single-crystal diffraction (e.g., SHELX software) resolves bond lengths (mean C–C = 0.004 Å) and dihedral angles .
- Spectroscopy :
- ¹H/¹³C NMR : Chemical shifts for the chloromethyl group (~δ 4.5–4.8 ppm) and trifluoromethylphenyl protons (δ 7.6–8.1 ppm) confirm substitution patterns .
- FT-IR : Peaks at ~680 cm⁻¹ (C–S), 1100 cm⁻¹ (C–F), and 750 cm⁻¹ (C–Cl) validate functional groups .
- Elemental analysis : Experimental C/H/N values are compared to theoretical calculations (e.g., 69.48% C, 5.55% H, 7.38% N) .
Advanced Research Questions
Q. How can computational methods predict the electronic properties and reactivity of this compound?
- Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates:
- HOMO-LUMO gaps : To assess electron-donating/withdrawing effects of the trifluoromethyl and chloromethyl groups .
- Molecular electrostatic potential (MEP) : Maps reveal nucleophilic/electrophilic sites, critical for understanding reaction mechanisms .
Q. What strategies are used to analyze structure-activity relationships (SAR) for biological targets?
- Molecular docking :
- Target selection : Enzymes like acetylcholinesterase (AChE) are modeled using PDB structures. The trifluoromethylphenyl group forms π–π interactions with residues (e.g., Trp286 in AChE) .
- Software : AutoDock Vina or Schrödinger Suite evaluates binding affinities (ΔG values) and pose validation .
- In vitro assays :
- Antimicrobial activity : Agar diffusion assays (e.g., against S. aureus or E. coli) quantify inhibition zones .
- Antioxidant activity : DPPH radical scavenging assays measure IC₅₀ values .
Q. How can researchers resolve contradictions between in silico predictions and experimental biological data?
- Case study : If docking predicts high AChE inhibition but in vitro assays show low activity:
Re-evaluate force fields : Adjust parameters for halogen bonds (C–F⋯π) or solvent effects .
Synthesize analogs : Modify substituents (e.g., replace chloromethyl with bromomethyl) and retest .
Experimental validation : Use isothermal titration calorimetry (ITC) to measure binding constants directly .
- Data integration : Cross-reference computational results with crystallographic data (e.g., SHELX-refined structures) to validate binding poses .
Methodological Considerations
- Synthetic challenges : The chloromethyl group may hydrolyze under basic conditions; use anhydrous solvents and inert atmospheres .
- Crystallization : Slow evaporation from ethanol/water mixtures yields diffraction-quality crystals for SHELX analysis .
- Biological assays : Include positive controls (e.g., donepezil for AChE inhibition) and triplicate measurements to ensure reproducibility .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
